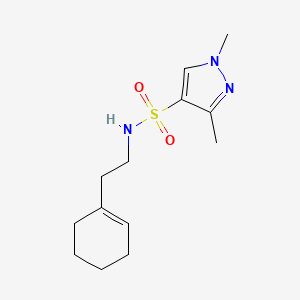![molecular formula C22H25N3O6 B2508694 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-47-3](/img/structure/B2508694.png)
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,3,4-oxadiazole ring. This heterocyclic moiety is known for its presence in compounds with significant pharmacological properties. The molecule also contains a benzamide group, which is a common feature in medicinal chemistry, often associated with bioactive compounds.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide," although the specific details of such a synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of compounds containing the oxadiazole ring has been studied using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods could be employed to determine the molecular structure of "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide," providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be quite varied. The paper on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide indicates that these compounds can undergo reactions such as the formation of Schiff bases and reactions with methyliodide and NaH . This suggests that "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be elucidated through experimental and computational methods. For instance, the antioxidant activity of a related benzamide compound was determined using the DPPH free radical scavenging test, and its electronic properties were calculated using density functional theory (DFT) . These approaches could be applied to "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" to understand its stability, reactivity, and potential biological activities.
Applications De Recherche Scientifique
Antimicrobial and Nematocidal Activities
- Derivatives of 1,2,4-triazole, which share structural motifs with the compound , have been synthesized and found to possess antimicrobial activities against a range of microorganisms. Such compounds can be utilized in developing new antimicrobial agents (H. Bektaş et al., 2007).
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential use in agricultural pest control (Dan Liu et al., 2022).
Anticancer Research
- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity have been a focus, with some compounds showing moderate to excellent activity against various cancer cell lines. This suggests the potential for 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives to be explored as anticancer agents (Salahuddin et al., 2014).
Organic Electronics
- The development of new organic light-emitting diode (OLED) materials involves the synthesis of compounds with specific electron-transporting and hole-blocking properties. Compounds containing oxadiazole units, similar in structure to the compound of interest, have been explored for their potential in enhancing OLED performance, indicating applications in electronics and photonics (Fu-Lin Zhang et al., 2016).
Polymer Science
- In polymer science, the integration of 1,3,4-oxadiazole units into polymers for the creation of materials with specific thermal and mechanical properties has been investigated. These materials find applications in advanced coatings, films, and electronic materials (I. Sava et al., 2003).
Chemical Sensing
- Fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations have been developed, demonstrating the potential for 1,3,4-oxadiazole derivatives in chemical sensing and imaging applications (K. Tanaka et al., 2001).
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)15-10-8-9-11-16(15)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPMDECVSCHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508614.png)




![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)
